Carbon Nucleophile SₙAr: 93% Yield vs. 0% for the 4-Chloro Analog
In a direct head-to-head comparison under identical conditions, the SEM-protected 6-chloro-4-nitro derivative (4b) reacted with the sodium salt of methyl 2-(4-nitro-2-fluorophenyl)acetate to give the 4-benzyl product in 93% isolated yield. The 4-chloro analogue (4a) afforded 0% yield, with no product detected [1]. This represents a categorical reactivity difference—the reaction does not proceed at all with the chloro leaving group, making the 4-nitro compound uniquely capable of enabling this C–C bond-forming transformation.
| Evidence Dimension | Isolated yield in SₙAr with carbon nucleophile (methyl 2-(4-nitro-2-fluorophenyl)acetate sodium salt) |
|---|---|
| Target Compound Data | 93% (4b, SEM-protected 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine) |
| Comparator Or Baseline | 0% (4a, SEM-protected 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine) |
| Quantified Difference | 93 percentage-point absolute yield advantage; reaction enabled vs. reaction impossible |
| Conditions | Reaction with sodium salt of methyl 2-(4-nitro-2-fluorophenyl)acetate; SEM-protected substrates; entry 6 vs. entry 7, Table 1, Tetrahedron Letters 2006 |
Why This Matters
For procurement decisions in medicinal chemistry programs requiring C-4 carbon-functionalized 7-azaindoles, the 4-nitro derivative is not merely preferred—it is mandatory, as the 4-chloro counterpart completely fails to yield product.
- [1] Figueroa-Pérez S, Bennabi S, Schirok H, Thutewohl M. Efficient synthesis of 4-O- and C-substituted-7-azaindoles. Tetrahedron Letters. 2006;47(13):2069-2072. DOI: 10.1016/j.tetlet.2006.01.143. View Source
